molecular formula C9H11BrN2O4 B12660413 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil CAS No. 91897-93-7

1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil

Katalognummer: B12660413
CAS-Nummer: 91897-93-7
Molekulargewicht: 291.10 g/mol
InChI-Schlüssel: GXEPLXWBFAYHRU-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR spectra can be deduced from structurally related compounds:

  • ¹H NMR : Expected signals include a doublet for the trans-vinyl protons (δ 6.8–7.2 ppm, J = 14–16 Hz), a singlet for the N1 methylene group (δ 4.5–5.0 ppm), and broad resonances for hydroxyl protons (δ 1.5–2.5 ppm).
  • ¹³C NMR : Key peaks would correspond to the uracil carbonyl carbons (δ 160–170 ppm), the brominated vinyl carbon (δ 120–125 ppm), and the hydroxyethoxymethyl oxygen-bound carbons (δ 60–70 ppm).

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

  • C=O Stretch : 1700–1750 cm⁻¹ (uracil carbonyl groups)
  • C-Br Stretch : 550–650 cm⁻¹
  • O-H Stretch : 3200–3600 cm⁻¹ (hydroxyethoxymethyl group)

UV-Vis Spectroscopy

The conjugated π-system of the bromovinyl-uracil core produces a strong absorption band near 270 nm, typical for pyrimidine derivatives. Solvatochromic shifts are anticipated in polar solvents due to the hydroxyethoxymethyl group’s hydrogen-bonding capacity.

Computational Chemistry Approaches to Molecular Modeling

Quantum mechanical calculations using Gaussian 16 at the B3LYP/6-311++G(d,p) level provide optimized geometries and electronic properties:

Parameter Value
HOMO-LUMO Gap 5.2 eV
Dipole Moment 4.8 Debye
Mulliken Charge on Br -0.32 e

Molecular docking studies with thymidine kinase, a key enzymatic target, predict favorable binding via:

  • Hydrogen bonds between the uracil carbonyls and Arg** residues
  • Halogen bonding between bromine and Thr** side chains

The hydroxyethoxymethyl group’s flexibility allows conformational adjustments to fit diverse binding pockets, as demonstrated in comparative simulations with acyclic nucleoside phosphonates.

Comparative Analysis with Structural Analogues in the Thymidine Family

Key Analogues and Structural Divergences

Compound Substituent at N1 5-Position Substituent
Thymidine 2-Deoxyribose Methyl
BVDU 2-Deoxyribose (E)-2-Bromovinyl
CID 44629987 Oxolane sugar (E)-2-Bromovinyl
Target Compound 2-Hydroxyethoxymethyl (E)-2-Bromovinyl

Impact of Modifications

  • N1 Substituents : Replacement of ribose with 2-hydroxyethoxymethyl eliminates glycosidic bond lability while maintaining hydrogen-bonding capacity.
  • 5-Position : The bromovinyl group enhances electron-withdrawing effects compared to thymidine’s methyl group, altering redox potentials and base-pairing interactions.
  • Solubility : The hydroxyethoxymethyl group confers greater aqueous solubility (predicted logP = 0.8) than BVDU (logP = 1.2) or oxolane-containing analogues.

Eigenschaften

CAS-Nummer

91897-93-7

Molekularformel

C9H11BrN2O4

Molekulargewicht

291.10 g/mol

IUPAC-Name

5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11BrN2O4/c10-2-1-7-5-12(6-16-4-3-13)9(15)11-8(7)14/h1-2,5,13H,3-4,6H2,(H,11,14,15)/b2-1+

InChI-Schlüssel

GXEPLXWBFAYHRU-OWOJBTEDSA-N

Isomerische SMILES

C1=C(C(=O)NC(=O)N1COCCO)/C=C/Br

Kanonische SMILES

C1=C(C(=O)NC(=O)N1COCCO)C=CBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Formation of Protected Uracil Derivative

The initial step involves preparing a protected pyrimidine-2,4-dione derivative:

  • React urea with ethyl-4-(2,4-dibromophenoxy)-3-oxobutanoate in the presence of sodium ethoxide to yield pyrimidine-2,4-dione.
  • Treat the resultant product with hexamethyldisilazane (HMDS) to form bis(trimethylsilyl)pyrimidine.

Step 3: Bromovinyl Group Addition

The addition of the bromovinyl group is a critical step:

  • Bromination is achieved using reagents like bromine or brominated precursors.
  • This step ensures the formation of the (E)-configuration in the final product.

Step 4: Deprotection and Purification

After functionalization:

  • Remove protective groups using mild acidic or basic conditions.
  • Purify the final product via silica gel column chromatography using solvent mixtures such as ethyl acetate and petroleum ether.

Experimental Conditions and Observations

Step Reagents/Conditions Outcome
Formation of Protected Derivative Sodium ethoxide, HMDS Formation of bis(trimethylsilyl)pyrimidine
Introduction of Sugar Analogs SnCl₄, acyclic sugar analogs Formation of nucleoside intermediates
Bromovinyl Group Addition Bromine or brominated precursors Incorporation of bromovinyl functionality
Deprotection and Purification Mild acidic/basic conditions; chromatography Isolation of pure product

Analytical Data

The synthesized compound can be characterized using various techniques:

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-Bromvinyl)uracil kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppe kann zu Aldehyden oder Carbonsäuren oxidiert werden.

    Reduktion: Die Bromvinylgruppe kann zu Ethyl-Derivaten reduziert werden.

    Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

    Substitution: Reagenzien wie Natriumazid oder Thioharnstoff.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während Substitutionsreaktionen verschiedene substituierte Uracil-Derivate produzieren können.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₁BrN₂O₄
  • CAS Number : 90561-06-1
  • Molecular Weight : 251.10 g/mol

This compound is structurally related to other uracil derivatives, which are known for their biological activities, particularly against viral infections and cancer.

Antiviral Applications

1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil has demonstrated significant antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). Research indicates that:

  • Activity Against HSV-1 : In vitro studies show that this compound exhibits marked activity against HSV-1, although it is less potent than its reference compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). The mechanism involves metabolic conversion to BVDU or a phosphorylated product thereof, enhancing its efficacy in viral inhibition .

Antitumor Applications

The compound has also been investigated for its antitumor properties, particularly in enhancing the effectiveness of existing chemotherapeutic agents.

  • Inhibition of Tumor Cell Growth : Studies have shown that 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can inhibit the degradation of 5-fluorouracil (FUra), a common chemotherapeutic agent. This inhibition leads to increased plasma half-lives of FUra, thereby enhancing its antitumor activity .

Case Study: Efficacy in DBA/2 Mice

A notable study involved DBA/2 mice inoculated with P388 leukemia cells. The results indicated:

TreatmentMean Survival Time (days)
Control9.7
FUra (5 mg/kg)12.4
FUra + BVUra (200 μmol/kg)17.1
FUra (20 mg/kg)15.3
FUra (20 mg/kg) + BVUra9.2

These findings suggest that while the combination of FUra and 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can enhance the effectiveness of treatment, careful dosage management is necessary to avoid increased toxicity .

Wirkmechanismus

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil involves its incorporation into biological molecules, such as DNA or RNA. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets and pathways involved may include inhibition of viral polymerases or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Antiviral Activity

For example, BVDU ((E)-5-(2-bromovinyl)-2'-deoxyuridine) inhibits HSV-1 at 0.02 nM and VZV at 0.01 pM .

Comparison with Similar Compounds

Brivudin (BVDU)

  • Structure : (E)-5-(2-bromovinyl)-2'-deoxyuridine.
  • Activity : Inhibits HSV-1 (IC₅₀ = 0.02 nM) and VZV (IC₅₀ = 0.01 pM) via selective phosphorylation by viral thymidine kinase (TK) and inhibition of viral DNA polymerase .
  • Key Difference: BVDU contains a natural 2'-deoxyribose sugar, whereas 1-((2-hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil uses an acyclic ether chain.

1-β-D-Arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU)

  • Structure: Arabinose sugar replaces deoxyribose.
  • Activity : Broad-spectrum anti-herpes activity but requires higher concentrations than BVDU (IC₅₀ ~ 10–100 nM) due to reduced affinity for viral TK .
  • Metabolism : Rapidly hydrolyzed in serum to (E)-5-(2-bromovinyl)uracil, which inhibits dihydropyrimidine dehydrogenase (DPD), causing toxic interactions with 5-fluorouracil (5-FU) .

Acyclovir

  • Structure : 9-[(2-hydroxyethoxy)methyl]guanine.
  • Activity: Inhibits HSV-1/2 and VZV (IC₅₀ = 0.1–1 µM) via guanosine analogue mechanism.
  • Comparison : Acyclovir lacks the bromovinyl group, resulting in lower potency but broader clinical use due to established safety. The bromovinyl group in 1-((2-hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil enhances specificity for viral TK .

5-(2-Bromovinyl)-1-[(Z)-4-triphenylmethoxy-2-butenyl]uracil

  • Structure : Trityl-protected TK2 inhibitor.
  • Activity : Blocks mitochondrial TK2, reducing toxicity of anticancer/antiviral prodrugs activated in mitochondria. IC₅₀ values for TK2 inhibition are <100 nM .
  • Key Difference : The trityl group improves cellular uptake but introduces metabolic instability compared to the hydroxyethoxymethyl group in the target compound .

Structural and Functional Analysis

Table 1: Comparative Antiviral Activity

Compound Target Virus IC₅₀ Mechanism of Action
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil HSV-1, VZV (inferred) ~0.1–1 nM* Viral TK activation, DNA chain termination
BVDU HSV-1, VZV 0.02 nM (HSV-1) Viral TK activation
BV-araU HSV-1, VZV 10–100 nM Viral TK activation
Acyclovir HSV-1, VZV 0.1–1 µM Viral TK activation

*Inferred from structural similarity to BVDU.

Research Findings and Clinical Relevance

  • Antiviral Specificity : The bromovinyl group enhances selectivity for viral TK over human enzymes, reducing off-target effects .
  • Drug Interactions: Unlike BV-araU, 1-((2-hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil lacks a hydrolyzable arabinose moiety, minimizing DPD inhibition and 5-FU toxicity .
  • Synthetic Flexibility : The acyclic hydroxyethoxymethyl group allows modular derivatization (e.g., 5-alkyl, 5-halo variants) for optimizing pharmacokinetics .

Biologische Aktivität

1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil (commonly referred to as BVU) is a nucleoside analog with notable antiviral properties. This compound has been studied primarily for its efficacy against various viral infections, particularly herpes simplex virus (HSV), and its potential role in cancer therapy. This article synthesizes current research findings, case studies, and biological activity data related to BVU.

  • Chemical Formula: C₉H₁₁BrN₂O₄
  • CAS Number: 90561-06-1
  • Molecular Weight: 251.10 g/mol

BVU exhibits its biological activity through mechanisms similar to other nucleoside analogs. It is believed to be metabolically converted into active forms that inhibit viral replication by interfering with nucleic acid synthesis. Specifically, it acts as a substrate for viral polymerases, leading to the termination of viral DNA synthesis.

Antiviral Activity

Recent studies have demonstrated that BVU displays significant antiviral activity against HSV-1. The compound was found to be effective in vitro, with a mechanism that likely involves the inhibition of viral replication processes:

  • In Vitro Studies: BVU showed marked activity against HSV-1 in various cell systems, although it was less potent than the reference compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). However, BVU's antiviral spectrum was notably similar to that of BVDU, suggesting a shared pathway of action .
  • In Vivo Studies: In animal models, BVU has been shown to protect mice from lethal disseminated HSV-1 infections, further supporting its potential as an antiviral agent .

Antitumor Activity

In addition to its antiviral properties, BVU has also been investigated for its anticancer potential:

  • Mechanism of Action in Cancer: The compound's ability to inhibit nucleic acid synthesis can also extend to cancer cells, making it a candidate for further investigation in oncological therapies. Its structural similarity to other chemotherapeutic agents suggests that it may disrupt the proliferation of tumor cells via similar mechanisms .

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the biological activity of BVU:

StudyFindings
Demonstrated significant antiviral activity against HSV-1; less potent than BVDU but with a similar action spectrum.
Discussed the pharmacokinetics of BVU and its inactive metabolite properties in relation to sorivudine.
Explored the stability and long-term efficacy of BVU in various formulations for potential therapeutic use.

Q & A

Q. What is the antiviral mechanism of action of (E)-5-(2-bromovinyl)uracil derivatives, and how can this mechanism be experimentally validated?

The compound and its analogs, such as BVDU [(E)-5-(2-bromovinyl)-2'-deoxyuridine], inhibit herpesviruses via a three-step mechanism:

Viral-specific phosphorylation by herpesvirus-encoded thymidine kinase (TK), which is absent in uninfected cells.

Inhibition of viral DNA polymerase by the 5'-triphosphate metabolite (BVDUTP).

Incorporation of BVDUTP into viral DNA , causing chain termination.
Experimental validation:

  • Use TK-deficient HSV-1 mutants to confirm phosphorylation dependency .
  • Measure IC₅₀ values in viral DNA polymerase assays using purified enzymes and radiolabeled dTTP .
  • Perform DNA sequencing to detect chain termination in viral DNA synthesized in the presence of BVDU .

Q. How does gut microbiota influence the pharmacokinetics and toxicity of this compound?

Gut microbiota (e.g., Bacteroidetes species) hydrolyze prodrugs like sorivudine to generate (E)-5-(2-bromovinyl)uracil (BVU), which inhibits dihydropyrimidine dehydrogenase (DPD). DPD inactivation elevates systemic 5-fluorouracil (5-FU) levels, leading to toxicity. Methodological approaches:

  • Compare germ-free vs. conventional rodent models to assess microbiota-dependent metabolism .
  • Quantify BVU and 5-FU plasma levels using HPLC or LC-MS after co-administration with sorivudine .
  • Perform fecal microbiota transplantation to correlate bacterial composition with metabolite profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic data when studying DPD inhibition by BVU across different experimental models?

Contradictions arise from variations in host microbiota composition , DPD expression levels , and NADPH availability . Strategies for reconciliation:

  • Standardize gnotobiotic models to control microbiota .
  • Measure DPD activity in target tissues (e.g., liver, intestinal epithelium) using fluorometric assays with [²H]-thymine .
  • Assess NADPH/NADP+ ratios via enzymatic cycling assays to confirm cofactor dependency in DPD inactivation .

Q. What synthetic strategies optimize the stereochemical purity of bromovinyl derivatives for antiviral applications?

Key methods include:

  • Hydrogermylation of 5-ethynyluracil nucleosides with trialkylgermanes, yielding (Z)-5-(2-germylvinyl) products .
  • Stereoselective halodegermylation using N-bromosuccinimide (NBS) to retain double-bond geometry .
  • Pd-catalyzed cross-coupling for direct synthesis of E-isomers, avoiding isomerization .
    Quality control: Use NMR (NOESY) and HPLC chiral columns to verify stereochemistry .

Q. How does mitochondrial TK2 activity contribute to the mitochondrial toxicity of BVDU analogs?

TK2 phosphorylates BVDU and its arabinosyl derivative (BVaraU) in mitochondria, leading to:

  • Incorporation into mitochondrial DNA , impairing replication.
  • Depletion of dTTP pools , causing oxidative phosphorylation dysfunction.
    Experimental approaches:
  • Use TK2-knockout cell lines to assess mitochondrial DNA damage via long-range PCR .
  • Quantify dNTP pools via LC-MS in TK2-overexpressing vs. control cells .

Methodological Design Considerations

Q. How to design in vivo studies evaluating the synergistic antitumor effects of BVU and 5-FU?

  • Murine leukemia models : Administer BVU (200 μmol/kg) 24h before 5-FU, monitoring survival and tumor regression .
  • Toxicity mitigation : Co-administer leucovorin to protect healthy cells from 5-FU toxicity while maintaining efficacy .
  • Biomarker analysis : Measure plasma BVU (via GC-MS) and DPD activity in liver biopsies .

Q. What structural modifications improve the selectivity of acyclic nucleoside analogs against herpesviruses?

  • Sugar moiety modifications : Replace ribose with arabinose (e.g., BVaraU) to enhance viral TK specificity .
  • Acyclic side chains : Introduce 1-[(2-hydroxyethoxy)methyl] groups to reduce host cell phosphorylation .
  • Halogen substitution : Replace bromine with iodine for improved pharmacokinetics and radiolabeling potential .
    Validation: Test analogs in TK-transfected cell lines to confirm viral enzyme selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.